

Spectroscopic Analysis of Pentyl Isovalerate: A Technical Guide

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Compound of Interest

Compound Name: Pentyl isovalerate

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This technical guide provides a comprehensive overview of the spectroscopic data for **pentyl isovalerate** (also known as pentyl 3-methylbutanoate), a compound of interest in flavor, fragrance, and potentially other chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

Pentyl isovalerate is an organic ester with the molecular formula $C_{10}H_{20}O_2$.^{[1][2]} It is known for its fruity and slightly floral aroma.^[3] Understanding its structural features through spectroscopic analysis is crucial for quality control, structural elucidation, and various research applications. This guide presents a summary of its key spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **pentyl isovalerate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.06	Triplet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
~2.18	Doublet	2H	-CO-CH ₂ -CH(CH ₃) ₂
~2.08	Multiplet	1H	-CH ₂ -CH(CH ₃) ₂
~1.62	Multiplet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.34	Multiplet	4H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
~0.94	Doublet	6H	-CH(CH ₃) ₂
~0.91	Triplet	3H	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃

Note: Predicted values are based on typical chemical shifts for esters. Protons on carbons adjacent to the carbonyl group typically appear around 2-2.2 ppm, while protons on carbons adjacent to the ester oxygen appear around 3.7-4.1 ppm.[\[4\]](#)

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~173.0	C=O
~64.5	-O-CH ₂ -
~43.5	-CO-CH ₂ -
~28.3	-O-CH ₂ -CH ₂ -
~28.2	-O-CH ₂ -CH ₂ -CH ₂ -
~25.8	-CH ₂ -CH(CH ₃) ₂
~22.4	-CH(CH ₃) ₂
~22.3	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -
~14.0	-CH ₂ -CH ₃

Note: Predicted values are based on analogous structures like isoamyl acetate and general knowledge of ester chemical shifts.[\[5\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2870	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1170	Strong	C-O stretch (ester)

Note: Esters characteristically show a strong carbonyl (C=O) absorption in the region of 1750-1737 cm⁻¹ and a C-O stretch between 1300-1000 cm⁻¹.[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Putative Fragment
172	Low	$[M]^+$ (Molecular Ion)
103	High	$[CH_3CH_2CH_2CH_2OC(OH)=CH_2]^+$ or $[CH(CH_3)_2CH_2CO]^+$
85	Very High	$[CH(CH_3)_2CH_2CO]^+$
70	High	$[CH_3CH_2CH_2CH_2]^+$
57	Moderate	$[CH(CH_3)_2CH_2]^+$
43	Moderate	$[CH(CH_3)_2]^+$

Data sourced from publicly available databases such as PubChem and SpectraBase.[\[1\]](#)[\[6\]](#)

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- A small amount of the **pentyl isovalerate** sample (typically 5-25 mg for 1H NMR and 50-100 mg for ^{13}C NMR) is accurately weighed.[\[7\]](#)
- The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$).[\[7\]](#)
- A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing ($\delta = 0.00$ ppm).

- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.
- For ^1H NMR, a standard pulse sequence is used with a sufficient number of scans (e.g., 16-64) and a relaxation delay of 1-5 seconds.[\[8\]](#)
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used, requiring a larger number of scans (e.g., 1024 or more) and a relaxation delay of around 2 seconds due to the low natural abundance of the ^{13}C isotope.[\[8\]](#)

IR Spectroscopy

Sample Preparation (Neat Liquid):

- One to two drops of the neat (undiluted) liquid **pentyl isovalerate** are placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[9\]](#)
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.[\[10\]](#)

Data Acquisition:

- A background spectrum of the empty instrument is collected.
- The "sandwich" of salt plates containing the sample is placed in the sample holder of the FT-IR spectrometer.
- The infrared spectrum is then recorded, typically in the range of $4000\text{-}600\text{ cm}^{-1}$.[\[11\]](#)

Mass Spectrometry (GC-MS)

Sample Preparation:

- For volatile compounds like **pentyl isovalerate**, a dilute solution is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

- The concentration is adjusted to be within the optimal range for the instrument.

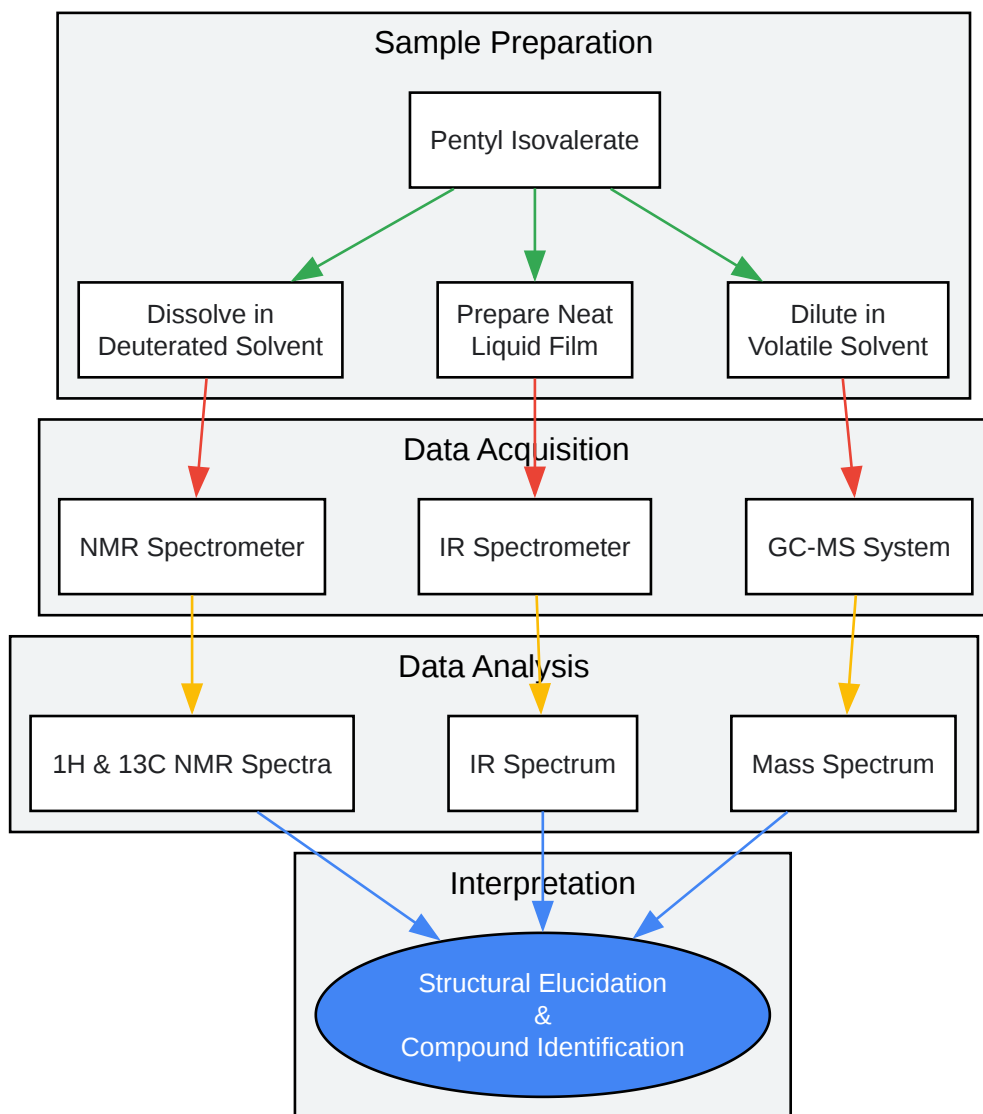
Data Acquisition:

- The sample is injected into a gas chromatograph (GC) which separates the components of the sample.
- The separated components then enter the mass spectrometer.
- In the ion source (commonly using electron impact for volatile compounds), the molecules are ionized and fragmented.
- The ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **pentyl isovalerate**.

General Workflow for Spectroscopic Analysis



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Caption: Spectroscopic Analysis Workflow.

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